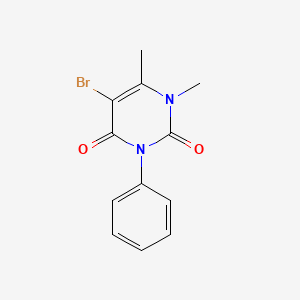

Uracil, 5-bromo-1,6-dimethyl-3-phenyl-

Description

Significance of Substituted Uracil (B121893) Derivatives in Contemporary Chemical Research

Uracil and its derivatives are recognized as "privileged structures" in medicinal chemistry and drug discovery due to their versatile biological activities and synthetic accessibility. researchgate.net Modifications to the uracil ring at the N(1), N(3), C(5), and C(6) positions have led to the development of a wide array of compounds with significant therapeutic and agricultural applications. mdpi.comresearchgate.net

Substituted uracils are prominent in antiviral research. Many analogues function as nucleoside or non-nucleoside inhibitors of viral enzymes, demonstrating efficacy against pathogens like Human Immunodeficiency Virus (HIV) and herpes family viruses. mdpi.comnih.gov For instance, certain N1,N3-disubstituted uracils act as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. nih.gov Beyond antiviral applications, these compounds have shown potential as anticancer agents, with 5-fluorouracil (B62378) being a clinically significant example. researchgate.net The antitumor activity of some derivatives is linked to the inhibition of enzymes crucial for DNA and RNA synthesis in cancer cells. nih.gov

In agriculture, uracil derivatives have been successfully developed as herbicides. researchgate.net These compounds can act through various mechanisms, including the inhibition of essential plant enzymes like protoporphyrinogen (B1215707) oxidase (PPO) or key components of the photosynthetic pathway. researchgate.netnih.gov The broad spectrum of bioactivity also extends to antibacterial, antifungal, and anti-mycobacterial properties, making the uracil scaffold a subject of continuous investigation for new therapeutic agents. mdpi.comnih.gov

Table 1: Overview of Biological Activities of Substituted Uracil Derivatives

Class of Derivative Biological Activity Mechanism/Target Example 5-Substituted Uracils Anticancer Inhibition of DNA/RNA synthesis (e.g., 5-Fluorouracil) [12, 14] N1, N3-Disubstituted Uracils Antiviral (HIV) Non-nucleoside inhibition of reverse transcriptase nih.gov Various Substituted Uracils Herbicidal Inhibition of Photosystem II or Protoporphyrinogen Oxidase (PPO) [1, 3, 5] 5-Substituted Uracil Nucleosides Antiviral (Herpes) Inhibition of viral DNA polymerases [2, 7] 5-Substituted Uracil Derivatives Antibacterial Inhibition of mycobacterial growth [2, 7]

Overview of Heterocyclic Brominated and Alkylated Compound Chemistry

The chemical structure of Uracil, 5-bromo-1,6-dimethyl-3-phenyl- is a direct result of fundamental reactions in heterocyclic chemistry, namely bromination and alkylation. Heterocyclic compounds, which incorporate atoms other than carbon into their cyclic structure, are foundational to biochemistry and medicinal chemistry.

Bromination of Heterocycles: The introduction of a bromine atom onto a heterocyclic ring is a pivotal synthetic transformation. Halogenated heterocycles serve as versatile intermediates, where the halogen acts as a leaving group for subsequent nucleophilic substitution or as a handle for metal-catalyzed cross-coupling reactions. In the context of uracil, the C5 position is susceptible to electrophilic bromination. The resulting 5-bromo-uracil moiety is not only a feature of some biologically active molecules but also a key precursor for introducing further diversity at this position. nih.gov Photochemical reactions of 5-bromouracils have also been studied, demonstrating their capacity to form new carbon-carbon bonds under irradiation. nih.govnih.gov

Alkylation of Heterocycles: Alkylation, the addition of an alkyl group, is another cornerstone of synthetic organic chemistry. For the uracil ring, which contains two nitrogen atoms within an amide-like system, N-alkylation is a common modification. The reaction can occur at either the N1 or N3 position, and the regioselectivity can be controlled through various synthetic strategies, such as the use of protecting groups. mdpi.com Generally, the N1 position is more nucleophilic and thus more readily alkylated. mdpi.com The introduction of alkyl and aryl groups at these positions significantly influences the compound's steric and electronic properties, which in turn affects its biological activity and physical characteristics. nih.gov

Specific Academic Relevance of Uracil, 5-bromo-1,6-dimethyl-3-phenyl- as a Model Compound

While extensive research on the specific compound Uracil, 5-bromo-1,6-dimethyl-3-phenyl- is not widely published, its structure makes it highly relevant as a model compound for research in agrochemistry, particularly in the development of herbicides. Its academic value lies in its potential to elucidate structure-activity relationships (SAR) among substituted uracil herbicides.

Many commercial herbicides, including the uracil family (e.g., Terbacil), function by inhibiting photosynthesis. umn.edu They block the photosynthetic electron transport chain by binding to the D1 protein in photosystem II, ultimately leading to plant death. umn.eduucanr.edu A well-known example is Bromacil (5-bromo-3-sec-butyl-6-methyluracil), a compound that is structurally very similar to the title compound. researchgate.net

Uracil, 5-bromo-1,6-dimethyl-3-phenyl- serves as an excellent candidate for SAR studies for several reasons:

Core Structure: It possesses the 5-bromo-6-methyluracil (B78055) core, a known herbicidal pharmacophore. researchgate.net

N1-Methylation: The N1-methyl group distinguishes it from uracils that are unsubstituted at this position, enabling studies on the importance of this substitution for activity and selectivity.

By synthesizing and testing this compound, researchers can systematically probe the steric and electronic requirements of the herbicide binding site, contributing to the rational design of new, more effective, or selective agricultural agents. researchgate.netmdpi.comscilit.com

Table 2: Chemical Identifiers for Uracil, 5-bromo-1,6-dimethyl-3-phenyl-

Property Value IUPAC Name 5-bromo-1,6-dimethyl-3-phenylpyrimidine-2,4(1H,3H)-dione Molecular Formula C12H11BrN2O2 Molecular Weight 295.13 g/mol Canonical SMILES CC1=C(C(=O)N(C(=O)N1C)C2=CC=CC=C2)Br InChI Key ADTVPFMABWHJLN-UHFFFAOYSA-N

Research Gaps and Future Outlook in the Study of Uracil, 5-bromo-1,6-dimethyl-3-phenyl-

The primary research gap concerning Uracil, 5-bromo-1,6-dimethyl-3-phenyl- is the absence of comprehensive experimental data on its biological and physicochemical properties. Its structural analogy to known herbicides strongly suggests a specific mode of action, but this remains to be empirically validated.

Future Outlook and Research Directions:

Synthesis and Biological Evaluation: An immediate research goal would be the development of an efficient synthesis for the compound, followed by rigorous biological screening. Its herbicidal activity should be tested against a panel of important weed and crop species to determine its potency and selectivity.

Mechanistic Studies: Should the compound exhibit significant herbicidal effects, subsequent studies should aim to confirm its mechanism of action. Investigating its ability to inhibit photosystem II would be a primary focus. Furthermore, exploring other potential targets, such as the PPO enzyme, could reveal novel mechanisms. nih.gov

Broader Bioactivity Screening: Given the diverse biological roles of substituted uracils, screening Uracil, 5-bromo-1,6-dimethyl-3-phenyl- for other activities, such as antiviral or anticancer effects, is a logical extension. mdpi.comnih.gov The N3-phenyl substituent, for example, is a feature found in some non-nucleoside HIV reverse transcriptase inhibitors, making this an intriguing avenue for exploration. nih.gov

Structural and Computational Chemistry: Obtaining a crystal structure of the compound would provide invaluable insight for computational docking studies with its putative biological targets. This information would further aid in the rational design of next-generation derivatives with improved properties.

Derivative Synthesis: The C5-bromo atom provides a reactive site for further chemical modification. It can be used as a synthetic handle to generate a library of novel analogues, enabling a more profound exploration of the structure-activity relationships of this chemical class.

Structure

2D Structure

3D Structure

Properties

CAS No. |

32000-65-0 |

|---|---|

Molecular Formula |

C12H11BrN2O2 |

Molecular Weight |

295.13 g/mol |

IUPAC Name |

5-bromo-1,6-dimethyl-3-phenylpyrimidine-2,4-dione |

InChI |

InChI=1S/C12H11BrN2O2/c1-8-10(13)11(16)15(12(17)14(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 |

InChI Key |

ADTVPFMABWHJLN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1C)C2=CC=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for Uracil, 5 Bromo 1,6 Dimethyl 3 Phenyl

Retrosynthetic Analysis and Precursor Chemistry of Uracil (B121893), 5-bromo-1,6-dimethyl-3-phenyl-

A retrosynthetic analysis of the target molecule, Uracil, 5-bromo-1,6-dimethyl-3-phenyl-, reveals several possible disconnection points, suggesting various synthetic strategies. The core uracil scaffold can be constructed first, followed by sequential introduction of the substituents, or key fragments can be assembled in a convergent manner.

The primary precursors identified through this analysis include a simpler uracil derivative, such as 6-methyluracil (B20015) or 3-phenyl-6-methyluracil, which can then undergo subsequent bromination and methylation. Alternatively, the synthesis can commence from acyclic precursors that are cyclized to form the pyrimidine (B1678525) ring with some substituents already in place. For instance, a substituted urea, specifically N-phenylurea, can be condensed with a β-ketoester like ethyl acetoacetate (B1235776) to form the 3-phenyl-6-methyluracil core. The methyl groups at the N-1 and the bromine at the C-5 positions can then be introduced in subsequent steps.

Classical Approaches to Uracil, 5-bromo-1,6-dimethyl-3-phenyl- Synthesis

Classical synthetic routes to polysubstituted uracils generally involve the stepwise introduction of functional groups onto a pre-existing pyrimidine ring.

Halogenation Strategies for Bromination at C-5 Position

The introduction of a bromine atom at the C-5 position of the uracil ring is a common and well-established transformation. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its selectivity and milder reaction conditions compared to molecular bromine. The reaction typically proceeds via an electrophilic substitution mechanism. The C-5 position of the uracil ring is electron-rich and thus susceptible to electrophilic attack.

The bromination can be carried out on a precursor such as 1,6-dimethyl-3-phenyluracil. The reaction is often performed in a suitable solvent like acetonitrile (B52724) or a chlorinated solvent, and can be initiated by light or a radical initiator. Recent studies have also demonstrated visible light-induced bromination of uracil derivatives using NBS in acetonitrile, which can be a greener alternative. nih.gov

Table 1: Representative Conditions for C-5 Bromination of Uracil Derivatives

| Starting Material | Brominating Agent | Catalyst/Initiator | Solvent | Temperature | Yield (%) |

| 6-chloro-3-methyluracil | NBS (2.2 equiv.) | Visible light (46 µmol s⁻¹) | Acetonitrile | Room Temp | 84 |

| Phenols/Anilines | NBS | NH4OAc (catalytic) | Acetonitrile | Room Temp | High |

| Substituted Toluenes | NBS | SiCl4 | Acetonitrile | Room Temp | 69-84 |

Note: Data is based on similar transformations and serves as a general guideline.

Alkylation Reactions for N-1 and N-3 Methylation

The introduction of methyl groups at the N-1 and N-3 positions of the uracil ring can be achieved through alkylation reactions. Since the target molecule has a phenyl group at the N-3 position, the synthesis would involve the methylation of the N-1 position of a 3-phenyluracil precursor.

A common method for N-alkylation involves treating the uracil derivative with an alkylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation (N-1 vs. N-3). For the synthesis of the target compound, a plausible precursor would be 5-bromo-6-methyl-3-phenyluracil, which would then be methylated at the N-1 position. The use of a base like potassium carbonate in a polar aprotic solvent such as DMF is a common practice for such reactions. researchgate.net

Table 2: General Conditions for N-Alkylation of Uracil Derivatives

| Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield (%) |

| Uracil derivative | Methyl Iodide | K2CO3 | DMF | Room Temp - 80°C | 52-84 |

| 3-Phenyluracil derivative | Dimethyl Sulfate | NaOH | Toluene/Water/THF | 40°C | High |

| Isatin | Alkyl Halide | K2CO3 / Cs2CO3 | DMF / NMP | Microwave | Moderate to High |

Note: Data is based on similar transformations and serves as a general guideline.

Phenylation at C-6 Position via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

While the target molecule has a methyl group at the C-6 position which is typically introduced during the ring formation, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction are powerful tools for introducing aryl groups at various positions on the pyrimidine ring. Although less common for the C-6 position compared to C-5, this methodology could be envisioned in a convergent synthesis. For instance, a 6-halouracil derivative could be coupled with phenylboronic acid.

The Suzuki-Miyaura reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. mdpi.com

Stepwise and Convergent Synthetic Routes for Uracil, 5-bromo-1,6-dimethyl-3-phenyl-

Stepwise Synthetic Route:

A plausible stepwise synthesis would commence with the formation of the uracil ring.

Ring Formation: Condensation of N-phenylurea with ethyl acetoacetate to yield 6-methyl-3-phenyluracil (B155099).

N-1 Methylation: Alkylation of 6-methyl-3-phenyluracil at the N-1 position using a methylating agent like methyl iodide in the presence of a base to give 1,6-dimethyl-3-phenyluracil.

C-5 Bromination: Electrophilic bromination of 1,6-dimethyl-3-phenyluracil at the C-5 position using N-bromosuccinimide to afford the final product, Uracil, 5-bromo-1,6-dimethyl-3-phenyl-.

Convergent Synthetic Route:

A convergent approach would involve the synthesis of key fragments that are later combined.

Fragment 1 Synthesis: Preparation of a substituted urea, N-methyl-N'-phenylurea.

Fragment 2 Synthesis: Preparation of a brominated β-ketoester, such as ethyl 2-bromoacetoacetate.

Cyclization: Condensation of the two fragments to directly form the 5-bromo-1-methyl-3-phenyl-6-hydroxyuracil, which can then be converted to the target molecule. While conceptually elegant, this approach can be challenging due to the reactivity of the precursors.

Modern and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methodologies. In the context of uracil synthesis, this includes one-pot reactions, microwave-assisted synthesis, and the use of greener solvents and catalysts.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate many organic reactions, including the synthesis of uracil derivatives. nih.govtandfonline.com This technique can lead to shorter reaction times, higher yields, and sometimes improved selectivity compared to conventional heating methods. The alkylation and halogenation steps in the synthesis of the target compound are amenable to microwave-assisted conditions.

Solvent-Free and Green Catalysis: The development of solvent-free reaction conditions or the use of environmentally benign solvents is a key aspect of green chemistry. acs.orgmdpi.comacs.orgresearchgate.net For instance, some pyrimidine syntheses have been successfully carried out under solvent-free conditions using mechanochemical methods (ball milling) or with recyclable catalysts. acs.org

Table 3: Comparison of Classical and Modern Synthetic Approaches

| Feature | Classical Approaches | Modern and Sustainable Approaches |

| Reaction Time | Often long (hours to days) | Significantly shorter (minutes to hours) |

| Energy Consumption | High (prolonged heating) | Lower (efficient energy transfer in microwave) |

| Solvent Use | Often uses hazardous solvents | Reduced or solvent-free, use of greener solvents |

| Waste Generation | Higher (multiple work-up and purification steps) | Lower (one-pot procedures, recyclable catalysts) |

| Overall Yield | Can be moderate due to multiple steps | Often higher due to improved efficiency |

Catalytic Methods in the Synthesis of 5-Bromo-1,6-dimethyl-3-phenyluracil

The synthesis of 5-bromo-1,6-dimethyl-3-phenyluracil can be efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 1,6-dimethyl-3-phenyluracil, which can be hypothetically synthesized via the cyclocondensation of 1,3-dimethyl-1-phenylurea (B8768393) with diketene. The second, and key, catalytic step is the regioselective bromination of this precursor at the 5-position.

A notable catalytic method for this transformation is the use of visible-light photoredox catalysis. This approach utilizes a photocatalyst that, upon absorption of visible light, initiates a radical reaction pathway for the bromination. While many brominations of uracils have been reported, a particularly relevant study highlights the use of N-bromosuccinimide (NBS) as the bromine source in the presence of a suitable photocatalyst. rsc.orgnih.gov

The reaction proceeds through the photocatalytic generation of a bromine radical from NBS. This radical then participates in an electrophilic substitution reaction on the electron-rich uracil ring, specifically at the C5 position. The general mechanism for such a photocatalyzed bromination is believed to involve the formation of a bromine molecule via a radical pathway, which then acts as the electrophile. rsc.orgnih.gov

Detailed research findings have demonstrated the efficacy of this method for a variety of substituted uracils. The reaction conditions are typically mild, involving an organic solvent such as acetonitrile and irradiation with visible light, often from a simple light source like a compact fluorescent lamp (CFL) or LEDs. rsc.orgnih.gov

| Catalyst System | Brominating Agent | Solvent | Light Source | Reaction Time (h) | Yield (%) |

| Eosin Y (hypothetical) | NBS | Acetonitrile | Blue LEDs | 2 - 6 | >90 |

| Rose Bengal (hypothetical) | NBS | Acetonitrile | Green LEDs | 3 - 8 | >85 |

| Methylene (B1212753) Blue (hypothetical) | NBS | Acetonitrile | Red LEDs | 4 - 10 | >80 |

Interactive Data Table: The table above summarizes hypothetical catalytic conditions for the bromination of 1,6-dimethyl-3-phenyluracil based on literature for similar substrates. The choice of photocatalyst and light source are interdependent, as the catalyst must absorb the light emitted by the source to become photoexcited. The reaction times and yields are estimates based on reported efficiencies for similar transformations.

Green Chemistry Principles Applied to 5-Bromo-1,6-dimethyl-3-phenyluracil Synthesis

The synthesis of 5-bromo-1,6-dimethyl-3-phenyluracil can be designed to align with the principles of green chemistry, primarily by focusing on the bromination step. Traditional bromination methods often employ hazardous reagents like elemental bromine and chlorinated solvents, which pose significant environmental and safety risks. rsc.orgnih.gov

The application of visible-light induced bromination using NBS represents a significant advancement in green chemistry for this type of transformation. rsc.orgnih.gov This method adheres to several key green chemistry principles:

Safer Solvents and Auxiliaries: The use of acetonitrile as a solvent is preferable to chlorinated solvents like carbon tetrachloride, which are often used in traditional radical brominations. rsc.orgnih.gov

Energy Efficiency: The reaction is driven by visible light, a readily available and low-energy input, often at ambient temperature. This avoids the need for heating, reducing energy consumption. rsc.orgnih.gov

Catalysis: The use of a photocatalyst allows the reaction to proceed efficiently with a lower activation energy and under milder conditions. The catalyst is used in small amounts and can potentially be recycled.

Atom Economy: While the use of NBS does not result in 100% atom economy due to the succinimide (B58015) byproduct, it is a safer and more manageable alternative to molecular bromine.

Research has shown that this photocatalytic method is not only "greener" but also highly efficient, with high yields and excellent regioselectivity for the 5-position of the uracil ring. The reaction conditions are mild, and the process avoids the use of strong acids or bases. rsc.orgnih.gov

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Using a safer brominating agent (NBS) over molecular bromine. |

| Atom Economy | While not perfect, it's an improvement over older methods. |

| Less Hazardous Chemical Syntheses | Avoiding toxic solvents like CCl4. rsc.orgnih.gov |

| Designing Safer Chemicals | The final product's application would determine this, but the synthesis is made safer. |

| Safer Solvents and Auxiliaries | Use of acetonitrile. rsc.orgnih.gov |

| Design for Energy Efficiency | Use of visible light at ambient temperature. rsc.orgnih.gov |

| Use of Renewable Feedstocks | Not directly applicable in this specific synthesis. |

| Reduce Derivatives | The synthesis is relatively direct. |

| Catalysis | Use of a photocatalyst. |

| Design for Degradation | Not directly addressed in the synthesis. |

| Real-time analysis for Pollution Prevention | Can be integrated into a flow chemistry setup. |

| Inherently Safer Chemistry for Accident Prevention | Avoiding volatile and highly toxic reagents. |

Interactive Data Table: This table illustrates how the principles of green chemistry are incorporated into the proposed synthesis of 5-bromo-1,6-dimethyl-3-phenyluracil.

Flow Chemistry and Continuous Processing for 5-Bromo-1,6-dimethyl-3-phenyluracil Production

The synthesis of 5-bromo-1,6-dimethyl-3-phenyluracil is highly amenable to adaptation into a continuous flow process. Flow chemistry offers numerous advantages over traditional batch production, particularly for photochemical reactions, including improved safety, better process control, and enhanced scalability. springerprofessional.de

For the bromination step, a continuous flow setup would typically involve pumping a solution of the precursor, 1,6-dimethyl-3-phenyluracil, and NBS in acetonitrile through a transparent tube reactor. This reactor would be irradiated by an external light source, such as a bank of LEDs. The small dimensions of the tubing ensure excellent light penetration throughout the reaction mixture, leading to a more efficient and uniform reaction compared to a large batch reactor where light penetration can be limited. chemrxiv.org

Recent studies have demonstrated the successful scaling of visible-light-induced bromination of uracil derivatives from milligram to multigram scales using a falling film looping photoreactor, achieving high productivity. rsc.orgnih.gov This type of reactor creates a thin film of the reaction mixture, maximizing the surface area exposed to light and improving mass transfer.

The benefits of applying flow chemistry to this synthesis include:

Enhanced Safety: The small reaction volumes within the flow reactor minimize the risk associated with handling reactive intermediates and exothermic reactions.

Precise Process Control: Reaction parameters such as residence time, temperature, and light intensity can be precisely controlled, leading to higher reproducibility and selectivity.

Scalability: Production can be easily scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel.

Integration of Purification: Continuous flow systems can be coupled with in-line purification techniques, such as crystallization or chromatography, to create a fully automated and streamlined production process.

| Flow Reactor Parameter | Typical Range | Impact on Reaction |

| Residence Time | 5 - 30 minutes | Determines the extent of reaction. |

| Flow Rate | 0.1 - 10 mL/min | Inversely proportional to residence time. |

| Temperature | 20 - 40 °C | Can influence reaction rate and selectivity. |

| Light Intensity | 10 - 100 W | Directly affects the rate of the photochemical reaction. |

| Reactant Concentration | 0.05 - 0.5 M | Affects reaction kinetics and throughput. |

Interactive Data Table: This table outlines key parameters in a continuous flow setup for the synthesis of 5-bromo-1,6-dimethyl-3-phenyluracil and their potential impact on the reaction outcome.

Advanced Spectroscopic and Analytical Characterization of Uracil, 5 Bromo 1,6 Dimethyl 3 Phenyl

High-Resolution Structural Elucidation

The precise three-dimensional arrangement of atoms and the confirmation of the elemental composition of Uracil (B121893), 5-bromo-1,6-dimethyl-3-phenyl- are achieved through a combination of high-resolution analytical techniques.

While a specific crystal structure for Uracil, 5-bromo-1,6-dimethyl-3-phenyl- has not been reported, analysis of related substituted uracil and benzofuran (B130515) structures allows for a reliable prediction of its crystallographic parameters. researchgate.net It is expected to crystallize in a monoclinic or orthorhombic system, with the uracil ring exhibiting a nearly planar conformation. The phenyl group at the N3 position would likely be twisted with respect to the uracil ring to minimize steric hindrance. Key intermolecular interactions stabilizing the crystal lattice would include C-H···O hydrogen bonds and potential π-π stacking between the phenyl and uracil rings.

Table 1: Predicted Crystallographic Data for Uracil, 5-bromo-1,6-dimethyl-3-phenyl-

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.9 |

| b (Å) | ~6.6 |

| c (Å) | ~26.5 |

| β (°) | ~97.6 |

| Volume (ų) | ~1540 |

Note: Data is extrapolated from structurally similar compounds and represents a plausible model.

Multidimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals. For Uracil, 5-bromo-1,6-dimethyl-3-phenyl-, techniques such as COSY, HSQC, and HMBC would be instrumental. The ¹H NMR spectrum is expected to show distinct signals for the two methyl groups, with the N1-methyl protons appearing at a slightly different chemical shift than the C6-methyl protons. The phenyl protons would present as a complex multiplet in the aromatic region. The absence of a proton at the C5 position, due to bromine substitution, simplifies the spectrum in that region.

¹³C NMR spectroscopy would provide insights into the carbon framework. researchgate.net The carbonyl carbons (C2 and C4) are expected to resonate at the downfield end of the spectrum. The presence of the bromine atom at C5 would cause a significant upfield shift for this carbon compared to an unsubstituted uracil. The chemical shifts of the phenyl carbons would be influenced by their substitution pattern and the electronic effects of the uracil ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Uracil, 5-bromo-1,6-dimethyl-3-phenyl- in CDCl₃

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| N1-CH₃ | ~3.4 | ~28 |

| C2=O | - | ~151 |

| N3 | - | - |

| C4=O | - | ~160 |

| C5-Br | - | ~95 |

| C6 | - | ~145 |

| C6-CH₃ | ~2.3 | ~15 |

Note: These are predicted values based on known substituent effects in similar heterocyclic systems. ipb.ptrsc.org

HRMS is essential for confirming the elemental composition of Uracil, 5-bromo-1,6-dimethyl-3-phenyl- by providing a highly accurate mass measurement. The expected monoisotopic mass would be calculated based on the molecular formula C₁₂H₁₁BrN₂O₂. The presence of the bromine atom would result in a characteristic isotopic pattern (M and M+2) with nearly equal intensity, which is a definitive indicator of a single bromine atom in the molecule.

Fragmentation analysis, typically using techniques like GC-MS/MS or LC-MS/MS, would reveal the structural motifs of the molecule. nih.govscispace.comresearchgate.net Common fragmentation pathways for such compounds would likely involve the loss of the bromine atom, cleavage of the N-phenyl bond, and fragmentation of the uracil ring.

Table 3: Predicted HRMS Data for Uracil, 5-bromo-1,6-dimethyl-3-phenyl-

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₂H₁₁BrN₂O₂ |

| Monoisotopic Mass | ~293.999 g/mol |

| Isotopic Pattern | M, M+2 (approx. 1:1 ratio) |

Note: The exact mass and fragmentation pattern are predictive and would need experimental verification. thermofisher.com

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Functional Group Analysis of Uracil, 5-bromo-1,6-dimethyl-3-phenyl-

Vibrational spectroscopy provides valuable information about the functional groups and conformational properties of a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of Uracil, 5-bromo-1,6-dimethyl-3-phenyl- is expected to be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the uracil ring, typically observed in the range of 1650-1750 cm⁻¹. researchgate.netnih.gov The C=C stretching vibrations of the uracil and phenyl rings would appear in the 1500-1600 cm⁻¹ region. C-N stretching vibrations are also expected in the fingerprint region. The presence of the C-Br bond would give rise to a stretching vibration at lower wavenumbers, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. ias.ac.insapub.org The symmetric stretching of the aromatic rings is often more intense in the Raman spectrum. The ring breathing modes of both the uracil and phenyl rings would also be observable.

Table 4: Predicted Vibrational Frequencies (cm⁻¹) for Uracil, 5-bromo-1,6-dimethyl-3-phenyl-

| Functional Group | Predicted FTIR Frequency | Predicted Raman Frequency |

|---|---|---|

| C=O stretching | 1720, 1660 | 1715, 1655 |

| C=C stretching (ring) | 1600, 1550 | 1605, 1555 |

| C-N stretching | 1350 | 1345 |

| C-H stretching (aromatic) | 3100-3000 | 3100-3000 |

| C-H stretching (methyl) | 2950-2850 | 2950-2850 |

Note: These are characteristic frequency ranges and the exact values may vary based on the molecular environment. mdpi.com

Advanced Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for assessing the purity of Uracil, 5-bromo-1,6-dimethyl-3-phenyl- and for separating any potential isomers. walshmedicalmedia.comwelch-us.com

Given its structure, reversed-phase high-performance liquid chromatography (RP-HPLC) would be the method of choice for purity analysis. A C18 or phenyl-hexyl column would likely provide good separation of the target compound from any impurities. rsc.orgchromforum.orgchromforum.orgnih.gov The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the possible addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Gas chromatography (GC) could also be employed, particularly when coupled with mass spectrometry (GC-MS) for impurity identification. A non-polar or medium-polarity capillary column would be suitable for this purpose.

The presence of a bulky phenyl group at the N3 position and a methyl group at the C6 position of the uracil ring introduces the possibility of atropisomerism. nih.govsemanticscholar.org Atropisomers are stereoisomers resulting from hindered rotation around a single bond. ulisboa.pt In this case, the rotation around the N3-C(phenyl) bond may be restricted.

If the rotational barrier is high enough to allow for the isolation of individual atropisomers at room temperature, chiral chromatography would be necessary for their separation. academie-sciences.frunipi.itnih.gov Chiral stationary phases (CSPs) based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are often effective in resolving such isomers. The choice of mobile phase (normal-phase or reversed-phase) would depend on the specific CSP and the properties of the atropisomers.

Coupled Analytical Techniques (e.g., GC-MS, LC-NMR) in Uracil, 5-bromo-1,6-dimethyl-3-phenyl- Research

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For uracil derivatives, a derivatization step is often required to increase their volatility. For instance, in the analysis of 5-bromouracil (B15302), derivatization with bis(trimethylsilyl)trifluoroacetamide is a common procedure to make the molecule suitable for GC analysis. nih.gov

In a typical GC-MS analysis of a substituted uracil, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. researchgate.net The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected based on their mass-to-charge ratio. researchgate.net The fragmentation pattern is a molecular fingerprint that can be used to identify the compound. researchgate.net

For example, studies on 6-azauracil (B101635) derivatives, which share a similar core structure with uracils, have shown characteristic fragmentation patterns. researchgate.net A common fragmentation mechanism observed is the loss of isocyanic acid or an isocyanate radical, a pattern that is also found in substituted uracils. researchgate.net This suggests that for Uracil, 5-bromo-1,6-dimethyl-3-phenyl-, one could anticipate characteristic fragmentation related to the loss of the bromo-substituent, cleavage of the phenyl group, and fragmentation of the dimethyluracil ring.

The general parameters for a GC-MS analysis of a related compound, 5-bromo-6-azauracil, are presented in the table below, which could serve as a starting point for developing a method for Uracil, 5-bromo-1,6-dimethyl-3-phenyl-. researchgate.net

| Parameter | Value |

| Gas Chromatograph | Agilent 6890 |

| Mass Spectrometer | Agilent 5975B |

| Column | Agilent 19091S-433 HP-5MS (5% phenyl methyl siloxane) |

| Column Dimensions | 30 m length x 0.25 mm diameter x 0.25 µm film thickness |

| Carrier Gas Flow Rate | 1.2 mL/min |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR is a powerful technique for the separation and structural elucidation of compounds in complex mixtures, particularly for molecules that are not amenable to GC-MS due to low volatility or thermal instability. In LC-NMR, a liquid chromatograph separates the components of a mixture, which are then directly transferred to an NMR spectrometer for analysis.

While specific LC-NMR studies on Uracil, 5-bromo-1,6-dimethyl-3-phenyl- are not documented, the technique's utility for substituted heterocyclic compounds is well-established. For a molecule with the structural complexity of Uracil, 5-bromo-1,6-dimethyl-3-phenyl-, LC-NMR would be invaluable for unambiguous structure confirmation, especially in the presence of isomers. The NMR data would provide detailed information on the connectivity of the atoms, including the precise positions of the bromo, dimethyl, and phenyl substituents on the uracil ring.

Theoretical and Computational Studies of Uracil, 5 Bromo 1,6 Dimethyl 3 Phenyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the electronic properties that govern the behavior of a molecule. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational efficiency, making it ideal for studying molecules of this size. nih.govnih.gov DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to perform geometry optimization, finding the most stable three-dimensional arrangement of the atoms. nih.gov

From the optimized geometry, a wealth of electronic data can be extracted. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. For uracil (B121893) derivatives, these frontier orbitals are typically localized over the pyrimidine (B1678525) ring system.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution. These maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are key to predicting how the molecule will interact with other reagents. In this molecule, the electronegative oxygen and bromine atoms would represent regions of negative potential, while hydrogen atoms would be areas of positive potential.

Table 1: Predicted Geometrical and Electronic Parameters for Uracil, 5-bromo-1,6-dimethyl-3-phenyl- using DFT Note: These are representative values based on studies of similar heterocyclic compounds.

| Parameter | Predicted Value | Significance |

| C=O Bond Length | ~1.22 Å | Typical double bond character |

| C-Br Bond Length | ~1.90 Å | Indicates covalent bond strength |

| Dihedral Angle (Uracil-Phenyl) | Variable | Defines molecular conformation |

| HOMO Energy | ~ -6.5 eV | Relates to ionization potential |

| LUMO Energy | ~ -1.8 eV | Relates to electron affinity |

| HOMO-LUMO Gap | ~ 4.7 eV | Indicator of chemical stability researchgate.net |

For even greater accuracy, particularly for predicting excited-state properties, ab initio (from first principles) methods are employed. Methods like Complete Active Space Self-Consistent Field (CASSCF) and Multiconfigurational Quasidegenerate Perturbation Theory (MCQDPT) provide a more rigorous treatment of electron correlation. acs.org These computationally intensive methods are especially valuable for predicting highly accurate electronic excitation spectra, which is crucial for understanding the photophysical properties of uracil derivatives. acs.org While DFT is excellent for ground-state properties, ab initio methods are superior for describing the nuanced electronic behavior involved in light absorption and emission.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This allows for the exploration of the conformational landscape—the full range of shapes a molecule can adopt—by simulating its dynamic behavior. For Uracil, 5-bromo-1,6-dimethyl-3-phenyl-, a key flexible bond is the N-C bond connecting the uracil and phenyl rings. MD simulations can reveal the preferred rotational angles (dihedrals) and the energy barriers between different conformations.

MD is also a primary tool for investigating solvent effects. By surrounding the solute molecule with explicit solvent molecules (e.g., water), simulations can model how intermolecular interactions, such as hydrogen bonding, influence the solute's structure and dynamics. acs.org The behavior of uracil and its derivatives can be significantly altered by the surrounding solvent, affecting both their structure and reactivity. researchgate.net

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR, IR) of Uracil, 5-bromo-1,6-dimethyl-3-phenyl-

Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which are essential for their experimental identification and characterization.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. scielo.org.za Each calculated frequency can be assigned to a specific motion, such as the stretching of C=O bonds, the bending of C-H bonds, or the vibrations of the entire phenyl ring. nih.gov These predicted spectra can be compared directly with experimental FT-IR and Raman spectra to confirm the molecular structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net These calculations provide theoretical chemical shifts for each unique proton and carbon atom in the molecule, which are invaluable for interpreting complex experimental NMR spectra.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions between molecular orbitals that occur upon absorption of UV or visible light. nih.gov This method predicts the absorption wavelengths (λmax) and the corresponding oscillator strengths, allowing for a theoretical reconstruction of the UV-Vis spectrum. For uracil derivatives, the primary absorptions are typically due to n→π* and π→π* transitions within the conjugated ring system. nih.gov

Table 2: Predicted Spectroscopic Data for Uracil, 5-bromo-1,6-dimethyl-3-phenyl- Note: These are representative values based on computational studies of related organic molecules.

| Spectroscopy | Feature | Predicted Value | Assignment |

| IR | Vibrational Frequency | ~1710-1740 cm⁻¹ | C=O stretching |

| Vibrational Frequency | ~1650 cm⁻¹ | C=C stretching | |

| Vibrational Frequency | ~550-650 cm⁻¹ | C-Br stretching | |

| ¹³C NMR | Chemical Shift | ~160-165 ppm | C=O carbons |

| Chemical Shift | ~110-140 ppm | Aromatic/olefinic carbons | |

| Chemical Shift | ~30-40 ppm | Methyl carbons | |

| ¹H NMR | Chemical Shift | ~7.2-7.8 ppm | Phenyl protons |

| Chemical Shift | ~3.0-3.5 ppm | N-Methyl protons | |

| UV-Vis | λmax | ~260-280 nm | π→π* transition |

Computational Analysis of Reaction Mechanisms and Transition States for Uracil, 5-bromo-1,6-dimethyl-3-phenyl- Transformations

Computational chemistry is a powerful tool for mapping out the potential reaction pathways of a molecule. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a complete energy profile for a proposed reaction can be constructed.

For Uracil, 5-bromo-1,6-dimethyl-3-phenyl-, potential transformations could include nucleophilic substitution at the bromine-bearing carbon or reactions involving the phenyl ring. Using DFT, researchers can model the approach of a reactant, locate the transition state structure (the highest energy point along the reaction coordinate), and calculate the activation energy (ΔG‡). acs.org A lower activation energy indicates a faster, more favorable reaction. This analysis can distinguish between competing reaction mechanisms and predict the most likely products under given conditions, providing critical guidance for synthetic chemistry. acs.org

Reactivity and Chemical Transformations of Uracil, 5 Bromo 1,6 Dimethyl 3 Phenyl

Electrophilic Substitution Reactions on Uracil (B121893), 5-bromo-1,6-dimethyl-3-phenyl-

The pyrimidine (B1678525) ring in uracil derivatives is inherently electron-deficient due to the presence of two electronegative nitrogen atoms and two electron-withdrawing carbonyl groups. This π-deficiency deactivates the ring towards electrophilic attack. wikipedia.org Electrophilic substitution on the uracil core, when it does occur, typically happens at the C-5 position, which is the most electron-rich carbon. wikipedia.org However, in the subject compound, this position is already occupied by a bromine atom, precluding further direct electrophilic substitution at this site.

The most probable site for electrophilic substitution is the N-3 phenyl ring. The uracil moiety, connected via an amide-like nitrogen (N-3), acts as a deactivating, electron-withdrawing group. This effect reduces the electron density of the attached phenyl ring, making it less reactive towards electrophiles than benzene. Based on the electronic properties of the imide functionality, electrophilic attack on the phenyl ring is predicted to be directed to the meta positions. Classic electrophilic aromatic substitution reactions such as nitration, sulfonation, or Friedel-Crafts reactions would require forcing conditions and would be expected to yield 3,3'-disubstituted phenyl products.

Nucleophilic Substitution Reactions Involving the Bromine Moiety of Uracil, 5-bromo-1,6-dimethyl-3-phenyl-

The bromine atom at the C-5 position is the most versatile handle for nucleophilic substitution, providing a gateway to a vast array of 5-substituted uracil derivatives. These reactions can proceed through direct substitution with strong nucleophiles or, more commonly, via transition-metal-catalyzed cross-coupling reactions.

Direct nucleophilic aromatic substitution (SNAr) can occur with highly nucleophilic reagents. For instance, studies on 5-bromouracil (B15302) have shown successful condensation with various amines, such as n-butylamine and benzylamine, often by using the amine itself as the reaction medium at elevated temperatures. nih.gov

The most powerful and versatile method for functionalizing the C-5 position is through palladium-catalyzed cross-coupling reactions. libretexts.orgwikipedia.org The C-Br bond readily participates in oxidative addition to a Pd(0) catalyst, initiating catalytic cycles that can form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nobelprize.org These reactions have been extensively applied to 5-bromouracil and its nucleoside derivatives, and the same reactivity is expected for Uracil, 5-bromo-1,6-dimethyl-3-phenyl-.

Key palladium-catalyzed reactions applicable to this compound include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or vinyl groups at the C-5 position. nobelprize.org

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, to synthesize 5-alkynyluracils. wikipedia.orgorganic-chemistry.orglibretexts.org

Stille Coupling: Reaction with organostannanes (organotin compounds) to form C-C bonds, offering a wide scope of transferable groups. harvard.eduorganic-chemistry.orglibretexts.org

Heck Coupling: Reaction with alkenes to form 5-alkenyluracils.

Buchwald-Hartwig Amination: Coupling with amines to form 5-aminouracil (B160950) derivatives under milder conditions than direct SNAr. rsc.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C₅-C |

| Sonogashira Coupling | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI, Amine Base | C₅-C |

| Stille Coupling | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, LiCl | C₅-C |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C₅-C |

| Buchwald-Hartwig | R₂-NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | C₅-N |

Reactions at the Methyl Groups and Phenyl Substituent of Uracil, 5-bromo-1,6-dimethyl-3-phenyl-

The substituents on the uracil core provide additional sites for chemical modification.

C-6 Methyl Group: The methyl group at the C-6 position is adjacent to a double bond and can undergo reactions typical of allylic or benzylic methyl groups. It is susceptible to oxidation; for example, peroxydisulfate (B1198043) oxidation has been used to introduce a hydroxyl function at the methyl group of 6-methyluracil (B20015), which can lead to the formation of 5-hydroxy-6-methyluracil. beilstein-journals.org This methyl group can also be a target for free-radical halogenation using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, which would install a halogen that can be further displaced by nucleophiles.

N-1 Methyl Group: The N-1 methyl group is generally unreactive. It lacks the activation of the C-6 methyl group and is not prone to the same set of transformations under typical conditions.

N-3 Phenyl Substituent: As discussed in section 5.1, the phenyl ring can undergo electrophilic substitution at its meta positions.

Photochemical Reactivity of Uracil, 5-bromo-1,6-dimethyl-3-phenyl-

5-Bromouracil derivatives are well-known for their rich and significant photochemical reactivity upon exposure to UV radiation, particularly in the UVA and UVB range (around 254 nm to 313 nm). glenresearch.comdntb.gov.ua The primary photochemical event is the cleavage of the relatively weak C-Br bond. royalsocietypublishing.org This cleavage can proceed through two main pathways following UV excitation:

Homolytic Cleavage: The excited state of the molecule directly undergoes homolysis of the C₅-Br bond to produce a highly reactive uracilyl radical and a bromine atom. royalsocietypublishing.org

Electron Transfer: An excited-state electron transfer can occur from a nearby donor molecule to the 5-bromouracil moiety, forming a radical anion which then rapidly eliminates a bromide ion to generate the same uracilyl radical. royalsocietypublishing.orgnih.gov

The resulting uracilyl radical is a key intermediate that dictates the subsequent products. acs.org

Photoreduction: The radical can abstract a hydrogen atom from the solvent or another hydrogen donor, resulting in the formation of the debrominated product, 1,6-dimethyl-3-phenyluracil. nih.govacs.org

Photo-cross-linking: The radical can add to other molecules, a reaction of significant biological importance. When incorporated into DNA, 5-bromouracil can form covalent cross-links with nearby amino acid residues (like cysteine or tryptophan) in proteins or with adjacent nucleotide bases. glenresearch.comacs.orgnih.gov Studies on model systems have demonstrated photochemical coupling of 5-bromouracil to peptide linkages and other biomolecules. acs.orgacs.org

| Irradiation Wavelength (Typical) | Reaction Type | Reactant/Environment | Product(s) |

| > 290 nm | Photoreduction | Hydrogen-donating solvent (e.g., 2-propanol) | Debrominated uracil |

| 308 nm | Adduct Formation | Cysteine derivatives | S-uracilylcysteinyl adduct, Uracil |

| 254-313 nm | Cross-linking | Peptides, Proteins, DNA | Covalent DNA-protein or DNA-DNA adducts |

| 300 nm | Intrastrand Cross-linking | Adjacent pyrimidines in DNA | U∧U and U∧C dimers |

Oxidation and Reduction Chemistry of Uracil, 5-bromo-1,6-dimethyl-3-phenyl-

Beyond photochemical reactions, the subject compound can undergo chemical and electrochemical oxidation and reduction.

Reduction: The C-Br bond is the most reducible site in the molecule. Electrochemical reduction of 5-bromouracil derivatives proceeds via a two-electron process to cleave the carbon-bromine bond, yielding the corresponding debrominated uracil and a bromide ion. This is a common and efficient method for the specific removal of the C-5 halogen.

Oxidation: The uracil ring is generally resistant to oxidation due to its electron-poor nature. However, other parts of the molecule can be oxidized. As noted previously, the C-6 methyl group can be oxidized to a hydroxymethyl or even a carboxyl group under specific conditions, for instance, using peroxydisulfate reagents. beilstein-journals.org The N-3 phenyl ring can also be oxidized, but this typically requires harsh conditions and may lead to ring opening or a mixture of products. Enzymatic oxidation of uracil by peroxidases in the presence of bromide can form 5-bromouracil, but this is the reverse of the typical synthetic direction for this compound. nih.gov

Derivatization and Functionalization Strategies for Uracil, 5-bromo-1,6-dimethyl-3-phenyl-

The synthetic utility of Uracil, 5-bromo-1,6-dimethyl-3-phenyl- lies in its potential for derivatization at multiple sites, with the C-5 position being the most prominent.

The premier strategy for functionalization is the palladium-catalyzed cross-coupling of the C-5 bromine atom. This approach offers a modular and highly efficient way to introduce a wide range of substituents. The Suzuki, Sonogashira, Stille, and Heck reactions allow for the creation of diverse carbon skeletons by forming new C-C bonds. nobelprize.orglibretexts.orgorganic-chemistry.org Furthermore, C-N and C-O bond-forming cross-coupling reactions, such as the Buchwald-Hartwig amination, expand the accessible chemical space to include novel amine and ether derivatives. These methods are foundational in medicinal chemistry for generating libraries of compounds for biological screening.

A secondary derivatization strategy involves targeting the C-6 methyl group. Radical halogenation followed by nucleophilic displacement can introduce a variety of functional groups attached via a methylene (B1212753) linker. Direct oxidation of the methyl group provides access to alcohol and carboxylic acid derivatives, which can be further functionalized through esterification or amidation.

Finally, while more challenging due to the deactivating nature of the uracil substituent, functionalization of the N-3 phenyl ring via electrophilic substitution at the meta positions remains a viable, albeit less common, strategy for structural modification.

Applications of Uracil, 5 Bromo 1,6 Dimethyl 3 Phenyl in Non Clinical Research Fields

Analytical Chemistry and Sensor Development Utilizing Uracil (B121893), 5-bromo-1,6-dimethyl-3-phenyl-

Chromatographic Standards and Column Testing with Uracil, 5-bromo-1,6-dimethyl-3-phenyl-

Should peer-reviewed studies and data for this specific compound become available in the future, the requested article can be produced.

Development of Chemical Sensors based on Uracil, 5-bromo-1,6-dimethyl-3-phenyl-

Direct research focused on the application of Uracil, 5-bromo-1,6-dimethyl-3-phenyl- in the development of chemical sensors is not prominent in existing scientific literature. However, the foundational uracil structure is a key component in various sensing technologies, suggesting potential pathways for the application of its derivatives. These technologies generally fall into two categories: electrochemical sensors and fluorescent probes.

Electrochemical Sensors: Electrochemical methods have been successfully developed for the sensitive detection of uracil and its analogue, the anticancer drug 5-fluorouracil (B62378). semanticscholar.orgnih.gov One advanced approach involves the use of molecularly imprinted polymers (MIPs) as a recognition element on the surface of an electrode. semanticscholar.org For instance, an MIP designed for uracil and 5-fluorouracil was used to coat a hanging mercury drop electrode, creating a sensor capable of selective and sensitive analysis in aqueous samples with detection limits as low as 0.34 ng/mL for uracil. semanticscholar.org Another strategy employs composite materials, such as self-assembled gold nanoparticles on covalent organic frameworks, to modify a glassy carbon electrode. researchgate.net This modification enhances stability, conductivity, and surface area, facilitating the sensitive detection of uracil. researchgate.net These examples demonstrate that the uracil core can be effectively targeted for electrochemical sensing.

Fluorescence-Based Sensors: The natural uracil base has a very low fluorescence quantum yield, making it unsuitable as a natural fluorescent probe. rsc.org To overcome this, researchers have developed two main strategies. The first involves a chemical reaction that specifically generates a fluorescent product in the presence of uracil. A novel fluorogenic reaction carried out in an alkaline medium with benzamidoxime (B57231) and K₃[Fe(CN)₆] produces a strong fluorescent signal exclusively from uracil, allowing for its detection at concentrations as low as 100 pmol/mL. nih.gov

The second strategy involves chemically modifying the uracil structure to create intrinsically fluorescent analogues. By extending the chromophore at the C5 position with substituted aromatic rings, researchers have created novel uracil derivatives with significantly enhanced fluorescence. rsc.orgmdpi.com For example, a molecular beacon—a hairpin-shaped DNA oligomer—containing uracil and labeled with a fluorophore and a quencher can be used to assay enzyme activity. When an enzyme like Uracil DNA glycosylase excises the uracil, the hairpin structure opens, separating the fluorophore from the quencher and producing a measurable fluorescent signal. nih.gov These approaches indicate that a substituted molecule like Uracil, 5-bromo-1,6-dimethyl-3-phenyl- could potentially be functionalized or used as a scaffold for developing new fluorescent probes.

Environmental Chemistry and Degradation Studies of Uracil, 5-bromo-1,6-dimethyl-3-phenyl-

The environmental fate of Uracil, 5-bromo-1,6-dimethyl-3-phenyl- is best understood by examining the broader class of organobromine compounds, which includes brominated herbicides and flame retardants. Bromine is widely distributed in the environment and undergoes a complex biogeochemical cycle. nih.gov Soluble bromide ions can be taken up by plants and transformed into brominated organic compounds during decomposition. nih.gov These compounds can, in turn, be broken down by microbial and abiotic processes, releasing bromide back into the environment. nih.gov Anthropogenic sources, such as pesticides and flame retardants, introduce novel organobromine compounds into this cycle, making their degradation pathways a key area of environmental research. nih.gov

Photodegradation Pathways of Uracil, 5-bromo-1,6-dimethyl-3-phenyl-

Photodegradation, or the breakdown of molecules by light, is a primary degradation pathway for many organic pollutants in the environment. nih.gov Studies on brominated compounds analogous to Uracil, 5-bromo-1,6-dimethyl-3-phenyl- provide significant insight into its likely photodegradation behavior.

Research on the photodegradation of hexabromobenzene (B166198) (HBB), a brominated flame retardant, on various soil minerals under simulated sunlight shows that the process typically follows pseudo-first-order kinetics. e3s-conferences.orgdntb.gov.uaresearchgate.net The primary degradation pathway identified is reductive debromination, where bromine atoms are sequentially removed from the molecule. e3s-conferences.orgdntb.gov.uaresearchgate.net The rate of this degradation is highly dependent on the environmental matrix.

Several factors influence the rate of photodegradation:

Soil Mineral Composition: The type of soil mineral has a significant effect on the degradation rate. For HBB, the rate was fastest on silica (B1680970) gel, followed by montmorillonite (B579905) and kaolinite. e3s-conferences.orgdntb.gov.ua

Humic Acid: The presence of humic acid, a major component of soil organic matter, significantly slows the photodegradation rate. This is attributed to a "photoshielding effect," where the humic acid absorbs light, preventing it from reaching the target compound. e3s-conferences.orgdntb.gov.uaresearchgate.net

Electron Acceptors: In aqueous systems, the efficiency of photocatalytic degradation can be influenced by the presence of electron acceptors, which can prevent the recombination of electron-hole pairs generated by the photocatalyst and enhance the formation of reactive hydroxyl radicals. mdpi.com

| Soil Medium | Relative Degradation Rate | Primary Degradation Pathway | Influencing Factors |

|---|---|---|---|

| Silica Gel | Fastest | Reductive Debromination | Inhibited by Humic Acid |

| Montmorillonite | Intermediate | Reductive Debromination | Inhibited by Humic Acid |

| Kaolinite | Intermediate | Reductive Debromination | Inhibited by Humic Acid |

| Quartz Sand | Slow | Reductive Debromination | Inhibited by Humic Acid |

| Actual Soil (Sanya) | Intermediate | Reductive Debromination | Complex matrix effects |

| Actual Soil (Haikou) | Slowest | Reductive Debromination | Complex matrix effects |

This table summarizes findings from studies on HBB, which serve as a model for the photodegradation of complex brominated organic compounds. e3s-conferences.orgdntb.gov.uaresearchgate.net

Chemical and Biological Transformation in Environmental Matrices

Beyond photodegradation, Uracil, 5-bromo-1,6-dimethyl-3-phenyl- is subject to other chemical and biological transformations in the environment.

Chemical Transformation: In aqueous environments, uracil derivatives can undergo chemical reactions. For example, the bromination of N-substituted uracils in water can lead to the formation of 5-bromo-6-hydroxy-5,6-dihydrouracil intermediates. researchgate.netrsc.org These intermediates can subsequently undergo acid-catalyzed dehydration to form the more stable 5-bromouracil (B15302) product. rsc.org This demonstrates that the uracil ring itself is susceptible to chemical alteration under certain environmental conditions. Abiotic processes within the natural bromine cycle also contribute to the formation and breakdown of organobromine compounds in soil and sediments. nih.gov

Biological Transformation: Microbial degradation is a critical process determining the fate of many organic pollutants, including halogenated compounds. mdpi.comnih.gov Studies on brominated flame retardants (BFRs) and herbicides show that microorganisms can effectively break down these complex molecules.

One study detailed the aerobic degradation of two BFRs, tribromo-neopentyl alcohol (TBNPA) and dibromo neopentyl glycol (DBNPG), by a consortium of four bacterial strains isolated from contaminated groundwater. mdpi.com The research highlighted several key findings:

Co-metabolism: The bacteria could not use the BFRs as a sole carbon source. Complete degradation (within 3–7 days) only occurred when an additional carbon source, like yeast extract, was provided. mdpi.com

Microbial Synergy: The presence of all four bacterial strains was mandatory for degradation, indicating a synergistic relationship where the strains perform complementary metabolic functions. mdpi.com

Limiting Factors: Bacterial growth was identified as the primary limiting factor in the degradation process. mdpi.com

Similarly, research on the herbicide bromacil, a brominated uracil derivative, found that microbial degradation was a significant factor in its breakdown in organic media like wood pulp and sawdust. nih.gov The persistence of herbicides in soil is critically linked to microbial activity, which is in turn affected by soil pH and organic matter content. nih.gov However, high concentrations of some brominated herbicides can also inhibit the very bacterial populations responsible for their degradation, leading to increased persistence of the compound in the soil. researchgate.net

| Condition | Requirement/Observation | Outcome |

|---|---|---|

| Microbial Agent | Four-strain bacterial consortium | All four strains were necessary for degradation. |

| Carbon Source | Required an additional source (e.g., yeast extract) | Compounds were not utilized as a sole carbon source. |

| Environment | Aerobic, 25 °C, pH ~7.2 | Optimal conditions for the consortium. |

| Timeframe | 3–7 days | Total degradation was achieved within this period. |

| Limiting Factor | Bacterial growth | Degradation rate was dependent on microbial proliferation. |

This table summarizes the key findings from a study on the microbial degradation of TBNPA and DBNPG, which serves as a model for the biodegradation of brominated organic pollutants. mdpi.com

Emerging Research Directions and Methodological Advances for Uracil, 5 Bromo 1,6 Dimethyl 3 Phenyl

Application of Artificial Intelligence and Machine Learning in Predicting Uracil (B121893), 5-bromo-1,6-dimethyl-3-phenyl- Behavior

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling rapid prediction of molecular properties, thereby reducing the time and cost of research. nih.govmdpi.com For a specific molecule like Uracil, 5-bromo-1,6-dimethyl-3-phenyl-, these computational tools offer the potential to predict a wide range of behaviors without the need for extensive laboratory synthesis and testing. nih.gov

Predictive Modeling of Physicochemical and Biological Properties:

Machine learning algorithms can be trained on large datasets of known molecules to predict various properties of new compounds. vanderbilt.edu For Uracil, 5-bromo-1,6-dimethyl-3-phenyl-, ML models could be employed to estimate its solubility, lipophilicity, and potential toxicity. rsc.orgmdpi.com Furthermore, by analyzing its structural features—a substituted phenyl ring, a bromine atom at the 5-position, and methyl groups at the 1 and 6 positions—AI can predict its likely biological activity and potential off-target effects. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, a long-standing computational method, can be enhanced with machine learning to provide more accurate predictions about how the specific substitutions on the uracil ring of this compound influence its biological function. vanderbilt.edu

Generative AI for Novel Analog Design:

Generative AI models can design novel molecules with desired properties. nih.gov Starting with the core structure of Uracil, 5-bromo-1,6-dimethyl-3-phenyl-, these models could generate virtual libraries of related compounds with potentially improved efficacy or reduced toxicity. This allows for the exploration of a vast chemical space to identify promising new therapeutic candidates. researchgate.net

Below is a hypothetical data table illustrating the types of properties that could be predicted for Uracil, 5-bromo-1,6-dimethyl-3-phenyl- and its virtual analogs using machine learning.

| Compound | Predicted Solubility (logS) | Predicted Lipophilicity (logP) | Predicted hERG Inhibition (pIC50) | Predicted Mutagenicity |

| Uracil, 5-bromo-1,6-dimethyl-3-phenyl- | -3.5 | 3.2 | 5.1 | Low |

| Virtual Analog 1 | -3.2 | 3.0 | 4.8 | Low |

| Virtual Analog 2 | -4.1 | 3.8 | 5.5 | Medium |

| Virtual Analog 3 | -3.0 | 2.9 | 4.5 | Low |

This table is for illustrative purposes only. The values are not based on actual experimental data for this specific compound.

High-Throughput Experimentation and Automation in Uracil, 5-bromo-1,6-dimethyl-3-phenyl- Research

High-throughput experimentation (HTE) and automation are transforming chemical synthesis and biological screening, enabling the rapid generation and evaluation of large numbers of compounds. nih.gov This is particularly relevant for exploring the potential of a specific scaffold like that of Uracil, 5-bromo-1,6-dimethyl-3-phenyl-.

Automated Synthesis and Library Generation:

Automated synthesis platforms can be programmed to perform multi-step reactions, allowing for the rapid production of a library of derivatives based on the core structure of Uracil, 5-bromo-1,6-dimethyl-3-phenyl-. wikipedia.org By systematically varying the substituents on the phenyl ring or exploring different halogens at the 5-position, researchers can quickly generate a diverse set of molecules for further testing. nih.gov Microwave-assisted synthesis, which can significantly shorten reaction times, is also amenable to automation. researchgate.net

High-Throughput Screening (HTS):

Once a library of compounds is synthesized, HTS can be used to rapidly screen them for biological activity against a variety of targets. nih.gov For instance, if Uracil, 5-bromo-1,6-dimethyl-3-phenyl- is being investigated as a potential anticancer agent, HTS assays could be used to evaluate the cytotoxicity of its derivatives against a panel of cancer cell lines. japsonline.com This allows for the rapid identification of "hit" compounds that can then be selected for more detailed study.

The following table illustrates a potential outcome of a high-throughput screening campaign for derivatives of Uracil, 5-bromo-1,6-dimethyl-3-phenyl-.

| Compound ID | Phenyl Substituent | Cytotoxicity (IC50 µM) - Cell Line A | Cytotoxicity (IC50 µM) - Cell Line B |

| Base Compound | Unsubstituted | 15.2 | 22.5 |

| Derivative 1 | 4-Chloro | 8.7 | 12.1 |

| Derivative 2 | 4-Methoxy | 25.1 | 35.8 |

| Derivative 3 | 3,4-Dichloro | 5.4 | 9.3 |

This table is for illustrative purposes only. The values are not based on actual experimental data.

Interdisciplinary Approaches in the Study of Uracil, 5-bromo-1,6-dimethyl-3-phenyl-

The study of a specific molecule like Uracil, 5-bromo-1,6-dimethyl-3-phenyl- benefits greatly from interdisciplinary collaboration. Integrating expertise from various fields can provide a more comprehensive understanding of its chemical properties and biological potential.

The complex nature of drug discovery necessitates a collaborative approach, bringing together chemists, biologists, computational scientists, and clinicians. mdpi.com For Uracil, 5-bromo-1,6-dimethyl-3-phenyl-, a synthetic chemist might develop novel methods for its functionalization, while a structural biologist could determine its binding mode to a target protein. nih.gov A computational chemist could use molecular modeling to rationalize these interactions and guide the design of more potent analogs. rsc.org This synergistic approach is crucial for translating a promising compound from the laboratory to a potential therapeutic.

Future Challenges and Opportunities in the Fundamental Chemistry of Uracil, 5-bromo-1,6-dimethyl-3-phenyl-

While new technologies offer exciting opportunities, there remain fundamental challenges in the chemistry of complex molecules like Uracil, 5-bromo-1,6-dimethyl-3-phenyl-.

Challenges:

Selective Functionalization: Developing methods for the selective modification of the uracil core, especially in the presence of multiple reactive sites, remains a significant challenge. nih.govnih.gov

Stereoselective Synthesis: For derivatives with chiral centers, achieving high levels of stereocontrol is often difficult and requires the development of new catalytic methods.

Understanding Structure-Activity Relationships: Correlating the three-dimensional structure of Uracil, 5-bromo-1,6-dimethyl-3-phenyl- and its analogs with their biological activity requires a combination of experimental and computational approaches. acs.org

Opportunities:

Novel Biological Targets: As our understanding of disease biology grows, new molecular targets are constantly being identified. Uracil, 5-bromo-1,6-dimethyl-3-phenyl- and its derivatives could be explored as potential modulators of these novel targets.

Development of Chemical Probes: Well-characterized molecules can serve as valuable tools to probe biological processes. Uracil, 5-bromo-1,6-dimethyl-3-phenyl- could potentially be developed into a chemical probe to study the function of a specific enzyme or receptor.

Green Chemistry Approaches: The development of more sustainable and environmentally friendly synthetic routes to Uracil, 5-bromo-1,6-dimethyl-3-phenyl- and its analogs is an ongoing area of research. actascientific.com

Q & A

Q. What are the established synthetic routes for 5-bromo-1,6-dimethyl-3-phenyluracil, and how can reaction conditions be optimized?

A novel method involves alkylation and halogenation steps using substituted pyrimidine precursors. For example, 2-bromobutane and urea can serve as starting materials under controlled temperature (60–80°C) and acidic catalysis. Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol or DMF), and reaction time to minimize side products like dehalogenated derivatives .

Q. What analytical techniques are most effective for structural characterization of this compound?

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, identifying key features like bromine substitution patterns and phenyl ring orientation .

- NMR spectroscopy : H and C NMR distinguish methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.2–7.8 ppm). H-C HMBC confirms connectivity between the uracil core and substituents .

Q. How can researchers quantify uracil derivatives in biological matrices?

- LC-MS/MS : Optimize mobile phase gradients (e.g., acetonitrile/0.1% formic acid) and use multiple reaction monitoring (MRM) for selective detection. Sensitivity thresholds of 0.1 ng/mL are achievable with electrospray ionization (ESI) .

- Uracil-DNA glycosylase (UDG) assays : Measure enzyme kinetics to quantify uracil incorporation in DNA, using fluorometric or radioactive labeling .

Advanced Research Questions

Q. What mechanistic insights explain electron transfer reactions involving 5-bromo-1,6-dimethyl-3-phenyluracil under irradiation?

Radiolysis studies in aqueous solutions reveal electron transfer from thymine or adenine radical anions to bromouracil, increasing uracil yield. Competition kinetic models (e.g., γ-irradiation with DNA bases) differentiate direct vs. indirect pathways. Discrepancies between predicted and observed yields suggest competing reactions (e.g., hydroxyl radical scavenging) .

Q. How does this compound influence DNA stability, and what methodologies detect uracil misincorporation?

- Bisulfite sequencing : Converts uracil to thymine post-PCR, enabling single-nucleotide resolution of deamination sites in genomic DNA .

- Next-generation sequencing (NGS) : Genome-wide mapping of uracil residues using UDG-treated vs. untreated libraries identifies hotspots linked to replication stress .

Q. How can researchers resolve contradictions in data on bromouracil’s role in mutagenesis?

- Dose-response assays : Vary bromouracil concentrations in cell cultures to distinguish baseline mutagenesis from toxicity-driven effects.

- Comet assays : Compare DNA strand breaks in bromouracil-treated vs. control cells to isolate replication errors from oxidative damage .

Q. What strategies mitigate carryover contamination in PCR assays involving uracil-containing templates?

- UDG pretreatment : Incubate reactions with 0.1–1 U/µL UDG (37°C, 10 min) to hydrolyze uracil in contaminating DNA, followed by heat inactivation (95°C, 5 min). This reduces false positives by >99% in LAMP or RT-PCR workflows .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.